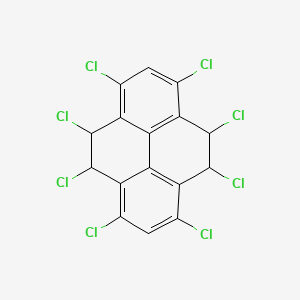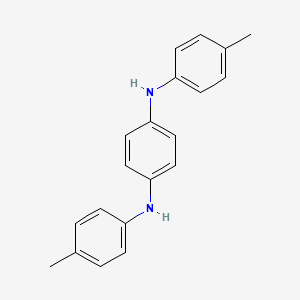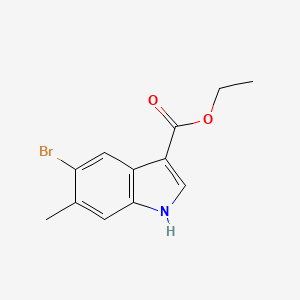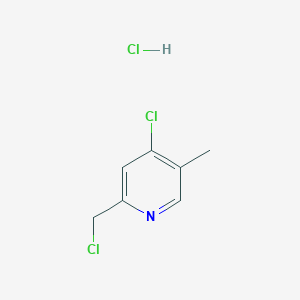
N-(5-Nitropentyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitropentyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which imparts unique chemical and biological properties to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-Nitropentyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 5-nitropentylamine. The reaction typically involves heating phthalic anhydride with the amine in the presence of a suitable solvent, such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the phthalimide ring.
Industrial Production Methods
Industrial production of phthalimides, including this compound, often involves continuous processes where phthalic anhydride and the corresponding amine are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Nitropentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: N-(5-Aminopentyl)phthalimide.
Substitution: Various N-substituted phthalimides.
Hydrolysis: Phthalic acid and 5-nitropentylamine.
Applications De Recherche Scientifique
N-(5-Nitropentyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mécanisme D'action
The biological activity of N-(5-Nitropentyl)phthalimide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
N-(5-Nitropentyl)phthalimide can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(5-nitropentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-12-10-6-2-3-7-11(10)13(17)14(12)8-4-1-5-9-15(18)19/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
JRKJVFOQSJBDRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)




![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)

